molecular formula C10H14O2 B1614536 1,3-Dimethoxy-2,5-dimethylbenzene CAS No. 21390-25-0

1,3-Dimethoxy-2,5-dimethylbenzene

Cat. No. B1614536
CAS RN: 21390-25-0
M. Wt: 166.22 g/mol
InChI Key: GIUXLBFXMAOOQJ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2,5-dimethylbenzene is an organic compound with the chemical formula C<sub>10</sub>H<sub>14</sub>O<sub>2</sub> . It belongs to the class of dimethoxybenzenes and is characterized by two methoxy (–OCH<sub>3</sub>) groups attached to the benzene ring at positions 1 and 3, as well as two methyl (–CH<sub>3</sub>) groups at positions 2 and 5.



Synthesis Analysis

The synthesis of 1,3-dimethoxy-2,5-dimethylbenzene involves various methods, including Friedel-Crafts alkylation . In this reaction, the corresponding dimethoxybenzene is treated with an appropriate alkylating agent (such as methyl chloride) in the presence of a Lewis acid catalyst (usually aluminum chloride). The reaction proceeds via electrophilic aromatic substitution, resulting in the substitution of hydrogen atoms with methyl groups.



Molecular Structure Analysis

The molecular structure of 1,3-dimethoxy-2,5-dimethylbenzene consists of a benzene ring with the following substituents:



  • Two methoxy groups (–OCH<sub>3</sub>) at positions 1 and 3.

  • Two methyl groups (–CH<sub>3</sub>) at positions 2 and 5.



Chemical Reactions Analysis

1,3-Dimethoxy-2,5-dimethylbenzene can participate in various chemical reactions, including:



  • Electrophilic aromatic substitution : Due to the electron-donating nature of the methoxy groups, the compound is susceptible to electrophilic attack on the benzene ring.

  • Oxidation reactions : The methoxy groups can be oxidized to hydroxyl groups under appropriate conditions.

  • Alkylation and acylation reactions : The methyl groups can be further substituted with other alkyl or acyl groups.



Physical And Chemical Properties Analysis


  • Physical state : 1,3-Dimethoxy-2,5-dimethylbenzene exists as a solid or semi-solid compound.

  • Melting point : The melting point is typically in the range of 50°C to 60°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone.


Scientific Research Applications

Synthesis and Chemical Properties

  • Bromination and Conversion into Sulfur-functionalised Benzoquinones : The bromination of 1,4-dimethoxy-2,3-dimethylbenzene, closely related to 1,3-dimethoxy-2,5-dimethylbenzene, has been studied under various conditions, resulting in several bromination products. One significant outcome is the creation of sulfur-containing quinone derivatives (Aitken et al., 2016).

  • Structural Analysis and Crystallography : Research on 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene has provided insights into its molecular structure, including orientations of methoxy groups and bond angles, which are crucial for understanding its chemical behavior (Wiedenfeld et al., 2004).

  • Reactivity in Nucleophilic Substitution : The reactivity of compounds like 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene, which can be derived from compounds similar to 1,3-dimethoxy-2,5-dimethylbenzene, has been explored. This research is significant for understanding the mechanisms of nucleophilic substitution in xylene derivatives (Alonso et al., 1990).

  • Decomposition Studies : The decomposition pathways of radical cations derived from 1,4-dimethoxybenzene and 1,4-dimethoxy-2,5-dimethylbenzene have been studied, revealing important insights into their chemical stability and reactivity (Nishinaga et al., 1974).

  • Electrochemical Functionalization : The anodic oxidation of derivatives, such as 1,3-diisopropylbenzene, leading to dimethoxy-functionalized products, demonstrates the potential for electrochemical modification of similar compounds (Bohn et al., 2010).

  • Theoretical Studies on Derivatives : Quantum-chemical calculations on derivatives of trans-stilbene, including those substituted by methoxy side groups, provide theoretical insights into the torsion potentials and molecular behavior of similar compounds (Lhost & Brédas, 1992).

Biological and Environmental Applications

  • Microbial Mineralization : Research on the microbial mineralization of aromatic hydrocarbons like 1,3-dimethylbenzene (m-xylene) under anoxic conditions reveals the potential biodegradation pathways that could also apply to similar compounds (Zeyer et al., 1986).

  • Bacterial Degradation : Studies on bacteria capable of degrading 1,2-dimethylbenzene, with insights into the enzymes and metabolic pathways involved, are relevant for understanding how similar compounds might be biologically processed (Schraa et al., 2004).

Safety And Hazards


  • Safety precautions : Handle with care, wear appropriate protective equipment (gloves, goggles), and work in a well-ventilated area.

  • Hazard statements : It may cause skin and eye irritation (H315, H319).

  • Precautionary statements : Avoid contact with skin and eyes (P264, P280). In case of contact, rinse thoroughly with water (P302+P352, P305+P351+P338).

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).


Future Directions

Research on 1,3-dimethoxy-2,5-dimethylbenzene continues to explore its synthetic applications, potential biological activities, and utilization in drug discovery or material science.


Remember that this analysis is based on available information, and further studies may reveal additional insights into this compound’s properties and applications.


properties

IUPAC Name

1,3-dimethoxy-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-5-9(11-3)8(2)10(6-7)12-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUXLBFXMAOOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335368
Record name 1,3-dimethoxy-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-2,5-dimethylbenzene

CAS RN

21390-25-0
Record name 1,3-dimethoxy-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Blangetti, P Fleming, DF O'Shea - The Journal of Organic …, 2012 - ACS Publications
The regioselective benzylic metalation of substituted toluenes using BuLi/KO-t-Bu/TMP(H) (LiNK metalation conditions) with subsequent in situ oxidative C–C coupling has been …
Number of citations: 47 pubs.acs.org
JN Moorthy, P Mal, N Singhal… - The Journal of …, 2004 - ACS Publications
The (E)-photoenols generated in situ by photolysis of o-tolualdehydes 1−5 in the solid state react with the precursor aldehydes as dienophiles in a hetero-Diels−Alder cycloaddition …
Number of citations: 20 pubs.acs.org
TM Waugh, J Masters, AE Aliev, CM Marson - ChemMedChem, 2020 - Wiley Online Library
The monocyclic 1,4‐benzoquinone, HU‐331, the direct oxidation product of cannabidiol, inhibits the catalytic activity of topoisomerase II but without inducing DNA strand breaks or …
S Baker Dockrey - 2020 - deepblue.lib.umich.edu
Natural products, compounds synthesized by all kingdoms of life, offer a wealth of structural diversity, giving rise to an array of biological activities. For centuries chemists looked to …
Number of citations: 0 deepblue.lib.umich.edu
E Yabalak, Z Emire, AO Adıgüzel… - Flavour and …, 2020 - Wiley Online Library
This aim of this work was to investigate the various properties of Origanum munzurense Kit Tan & Sorger that are previously unknown. In this context, chemical compound, antioxidant …
Number of citations: 22 onlinelibrary.wiley.com
R Zou, Y Zhao, Y Wang, D Duan, L Fan, L Dai… - …, 2018 - jtatm.textiles.ncsu.edu
A microwave-assisted depolymerization method of lignin with various metal chloride catalysts (MgCl2, AlCl3, FeCl3, ZnCl2, and MnCl2) in a formic acid and hydrochloric acid system …
Number of citations: 10 jtatm.textiles.ncsu.edu
U Engkaninan - 1977 - search.proquest.com
The depsidone, galbinic acid (α-acetylsalazinic acid) has been isolated from the lichen Usnea undulata together with usnic acid, norstictic, and salazinic acids while the depsidones, …
Number of citations: 2 search.proquest.com
DE Ponde - 1998 - lib.unipune.ac.in
Cancer chemotherapy involves the use of chemicals ordinarily foreign to the body, which when administered to the host bearing tumor, will adversely affect the tumor without destroying …
Number of citations: 0 lib.unipune.ac.in
TM Cresp, P Djura, MV Sargent, JA Elix… - Australian Journal of …, 1975 - CSIRO Publishing
The total synthesis of the depsidones, notatic acid (1?-carboxy-2?- hydroxy-4-methoxy-3,6,6?-trimethyl-depsidone) and 4-O- methylhypoprotocetraric acid (1?-carboxy-2?-hydroxy-4-…
Number of citations: 11 www.publish.csiro.au
R Martin, JP Buisson, R Martin, JP Buisson - … : Preparation & Physical …, 2015 - Springer
The diverse ways of obtaining 31 hydroxy-ketones and derivatives are described. Characterization data: Chemical name, Chemical Abstracts Service Registry Number (CAS-RN), …
Number of citations: 2 link.springer.com

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